4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride
Overview
Description
4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-ethylphenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenolic hydroxyl group is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-chloro-4-ethylbenzoic acid or 2-chloro-4-ethylbenzaldehyde.
Reduction: Formation of 4-(2-ethylphenoxy)piperidine.
Substitution: Formation of 4-(2-substituted-4-ethylphenoxy)piperidine derivatives.
Scientific Research Applications
4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
- 4-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride
- 4-(2-Chloro-4-tert-butylphenoxy)piperidine hydrochloride
Uniqueness
4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(2-chloro-4-ethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-10-3-4-13(12(14)9-10)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZTDGZSSJMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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